

A Technical Guide to Sulfacytine as a Reference Compound in Antibiotic Discovery

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Compound of Interest

Compound Name: Sulfacytine

Cat. No.: B175630

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This document provides an in-depth technical overview of **sulfacytine**, a short-acting sulfonamide antibiotic. While its clinical use has been discontinued, its well-defined mechanism of action and historical efficacy make it a valuable reference compound in modern antibiotic discovery research, particularly for screening new inhibitors of the folate synthesis pathway.

Physicochemical and Pharmacological Properties

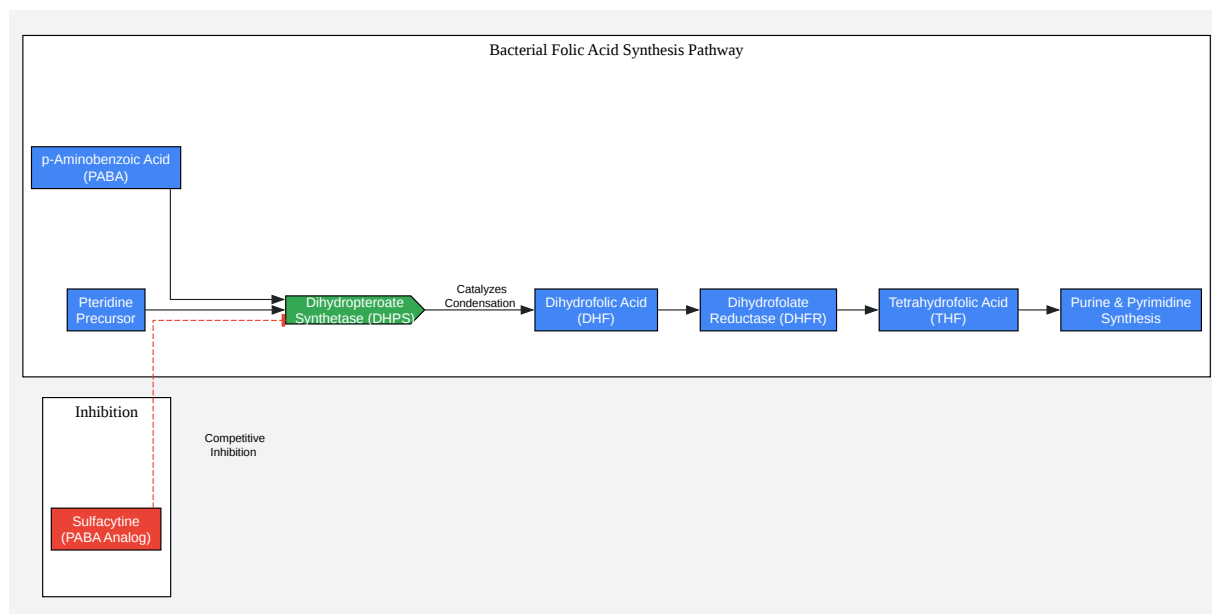
Sulfacytine is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.^[1] Its properties are well-characterized, making it a reliable standard for in-vitro assays. Key quantitative data are summarized below.

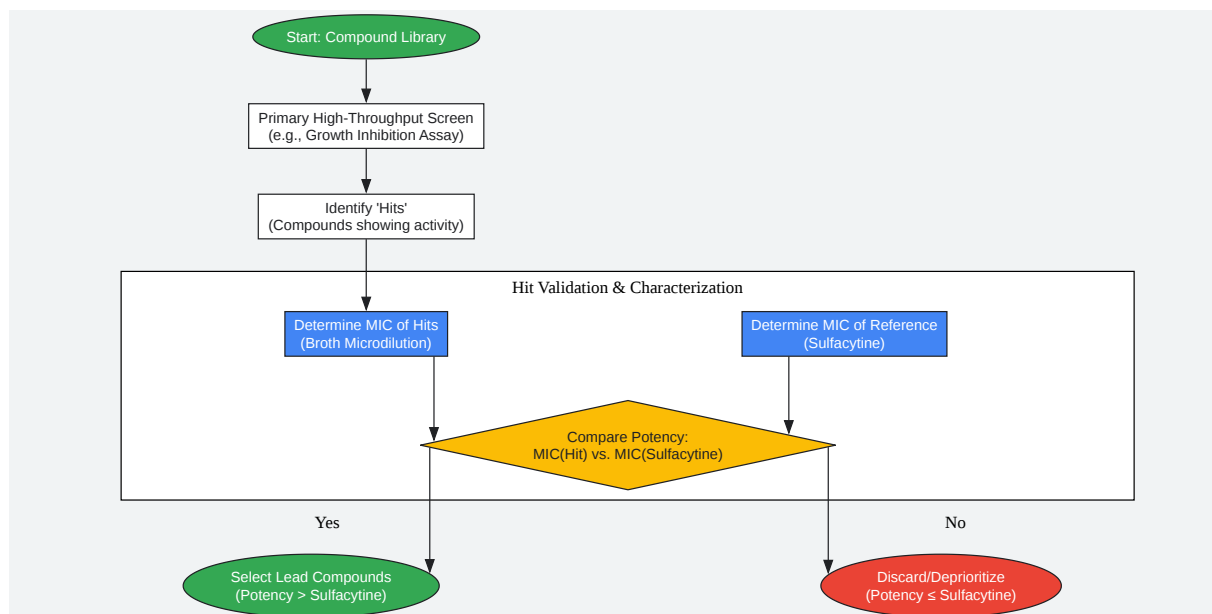
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₃ S	[2]
Molecular Weight	294.33 g/mol	[2]
pKa	6.90	[3]
Protein Binding	86%	[3]
Solubility (25°C)	109 mg/L at pH 5.5	[3]
Elimination Half-Life	~4 hours	[3]
Primary Excretion	~85% excreted unchanged in urine	[3]

Mechanism of Action: Inhibition of Folate Synthesis

Sulfacytine, like all sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is essential for the de novo synthesis of purines, pyrimidines, and certain amino acids.

Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. In contrast, mammalian cells lack DHPS and acquire folic acid from their diet, making this pathway an excellent selective target for antibiotics.[1] **Sulfacytine** mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), and competes for the enzyme's active site, thereby halting the metabolic pathway and inhibiting bacterial growth and replication.[1]





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